PPARα Transactivation: Monopropyl Phthalate Is Inactive Whereas MEHP, MBzP, and MBuP Show EC50 Values of 0.6–63 µM
In a COS cell trans-activation assay, monopropyl phthalate (MPP) produced no significant activation of mouse or human PPARα, in contrast to mono(2-ethylhexyl) phthalate (MEHP), which exhibited an EC50 of 0.6 µM for mouse PPARα and 3.2 µM for human PPARα; monobenzyl phthalate (MBzP), with an EC50 of 21 µM (mouse) and 30 µM (human); and mono-sec-butyl phthalate (MBuP), with an EC50 of 63 µM (mouse) [1]. The same study also confirmed that monomethyl, mono-n-butyl, and diethyl esters showed no significant PPARα activation, further delineating the chain-length-dependent activity threshold [1]. A subsequent review table confirmed MPP as negative ('−') for both mouse and human PPARα activation, binding, and associated male reproductive tract defects, while MEHP was rated '++' (strongly positive) across all categories [2].
| Evidence Dimension | PPARα transactivation potency (COS cell reporter assay) |
|---|---|
| Target Compound Data | No significant activation (classified as '−') |
| Comparator Or Baseline | MEHP: EC50 0.6 µM (mouse PPARα), 3.2 µM (human PPARα); MBzP: EC50 21 µM (mouse), 30 µM (human); MBuP: EC50 63 µM (mouse); Monomethyl, mono-n-butyl: no significant activation |
| Quantified Difference | MPP is inactive at all concentrations tested, while MEHP is 5- to 105-fold more potent (depending on species and comparator) |
| Conditions | COS cell transient transfection with PPARα expression vector and PPRE-luciferase reporter; concentration range tested up to 750 µM |
Why This Matters
MPP serves as a validated negative control for PPARα transactivation, enabling researchers to distinguish PPARα-dependent from PPARα-independent mechanisms in phthalate toxicity studies—a differentiation that monobutyl or higher-chain analogs cannot provide.
- [1] Bility, M.T., Thompson, J.T., McKee, R.H., David, R.M., Butala, J.H., Vanden Heuvel, J.P., & Peters, J.M. (2004). Activation of Mouse and Human Peroxisome Proliferator-Activated Receptors (PPARs) by Phthalate Monoesters. Toxicological Sciences, 82(1), 170–182. doi:10.1093/toxsci/kfh253. View Source
- [2] Corton, J.C., & Lapinskas, P.J. (2005). Peroxisome Proliferator-Activated Receptors: Mediators of Phthalate Ester-Induced Effects in the Male Reproductive Tract? Toxicological Sciences, 83(1), 4–17. Table 3: PPAR activation by mono-substituted straight chain phthalates. View Source
